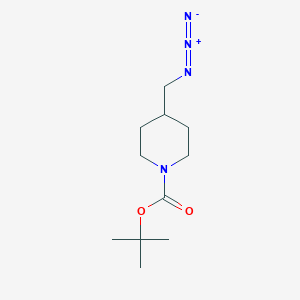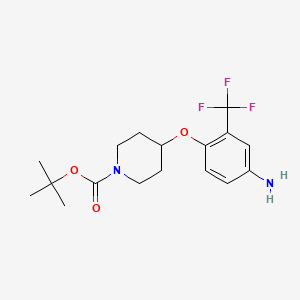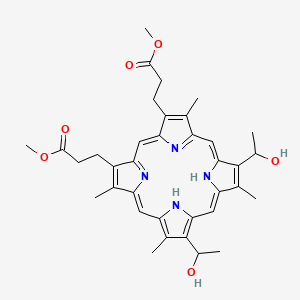
Hematoporphyrin IX dimethyl ester
Vue d'ensemble
Description
Hematoporphyrin IX dimethyl ester is a derivative of hematoporphyrin, which is formed by the acid hydrolysis of hemoglobin . It is used in research to study biological processes, depression, chelation, and more . Its molecular formula is C36H42N4O6 and it has a molecular weight of 626.75 .
Synthesis Analysis
Starting from hematoporphyrin-IX dimethyl ester, a series of isomerically pure so-called benzoporphyrin derivatives (BPDs) have been synthesized . The synthesis involves a multi-step reaction with 4 steps .Molecular Structure Analysis
The molecular structure of this compound is given by the formula C36H42N4O6 . It is a derivative of protoporphyrin IX, where the two vinyl groups have been hydrated (converted to alcohols) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a multi-step reaction with 4 steps .Physical And Chemical Properties Analysis
This compound has a molecular weight of 626.75 . It is a derivative of hematoporphyrin and is used for research .Applications De Recherche Scientifique
Photosensitizing Activity in Cancer Research
Hematoporphyrin IX dimethyl ester (HPDME) has been explored for its potential in cancer research, particularly in the field of photodynamic therapy (PDT). Research by Pandey and Dougherty (1989) synthesized porphyrin dimers with ester linkages, using HPDME as a starting material, to investigate the structure and activity of these compounds in PDT. Their findings indicated that these synthesized dimers did not exhibit the same level of activity as Photofrin-II, a known photosensitizer, in treating tumors in mice (Pandey & Dougherty, 1989).
Synthesis and Characterization for Therapeutic Applications
Shiau et al. (1990) explored the synthesis and characterization of monoacetylmono(1-hydroxyethyl)-deuteroporphyrin isomers from HPDME. This research contributes to the broader understanding of porphyrin structures and their potential therapeutic applications (Shiau et al., 1990).
Mécanisme D'action
The putative action mechanism in photodynamic therapy (PDT) involves serum transport of Hematoporphyrin IX dimethyl ester to tumor tissue, localization and retention of the active constituent, generation of singlet molecular oxygen (Δ) by the action of visible light and the attack of Δ on the cellular targets .
Safety and Hazards
Orientations Futures
Hematoporphyrin IX dimethyl ester, also known as porfimer sodium or Photofrin, is a second-generation photosensitizer used in photodynamic therapy (PDT) for the treatment of various cancers. Future research directions include further exploration of its use in medicine, particularly in photodynamic therapy of tumors .
Propriétés
IUPAC Name |
methyl 3-[8,13-bis(1-hydroxyethyl)-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H42N4O6/c1-17-23(9-11-33(43)45-7)29-16-30-24(10-12-34(44)46-8)18(2)26(38-30)14-31-36(22(6)42)20(4)28(40-31)15-32-35(21(5)41)19(3)27(39-32)13-25(17)37-29/h13-16,21-22,39-42H,9-12H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOXJDOVVTYSVAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)O)C)C(=C4CCC(=O)OC)C)C(=C3C)CCC(=O)OC)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H42N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
626.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]thio}acetic acid](/img/structure/B3125424.png)
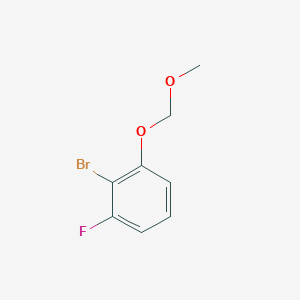
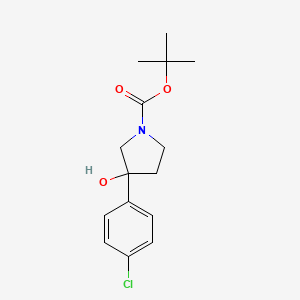
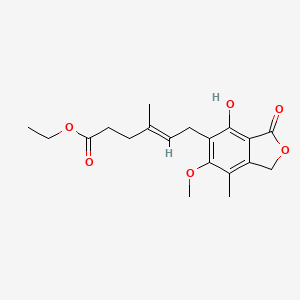
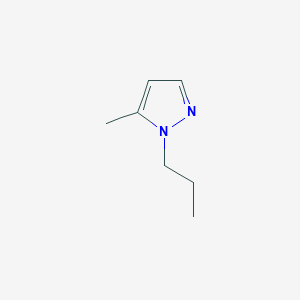
![Dichloro[(R)-(-)-4,12-bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane][(1S,2S)-(-)-1,2-diphenylethylenediamine]ruthenium(II), min. 95%](/img/structure/B3125460.png)
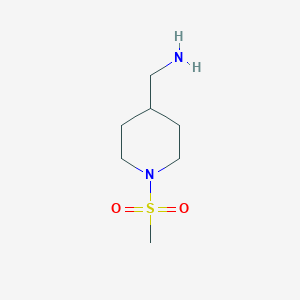
![(S)-(+)-4,12-Bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane](/img/structure/B3125474.png)
